3-fluoro-4-methyl-N-(pentan-2-yl)aniline

Lipophilicity ADME Regioisomer comparison

3‑Fluoro‑4‑methyl‑N‑(pentan‑2‑yl)aniline (C₁₂H₁₈FN, MW 195.28) is a fluorinated aromatic amine bearing a 3‑fluoro‑4‑methyl substitution pattern on the aniline ring and a chiral sec‑pentyl side chain on the nitrogen [REFS‑1]. Among the family of C₁₂H₁₈FN regioisomers, this specific positional arrangement imparts distinct physicochemical properties that differ from analogs such as 2‑fluoro‑5‑methyl‑N‑(pentan‑2‑yl)aniline and 4‑fluoro‑2‑methyl‑N‑(pentan‑2‑yl)aniline [REFS‑2][REFS‑3].

Molecular Formula C12H18FN
Molecular Weight 195.28 g/mol
Cat. No. B12097471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-4-methyl-N-(pentan-2-yl)aniline
Molecular FormulaC12H18FN
Molecular Weight195.28 g/mol
Structural Identifiers
SMILESCCCC(C)NC1=CC(=C(C=C1)C)F
InChIInChI=1S/C12H18FN/c1-4-5-10(3)14-11-7-6-9(2)12(13)8-11/h6-8,10,14H,4-5H2,1-3H3
InChIKeyOALGNSYESDHXSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement‑Relevant Baseline Properties of 3‑Fluoro‑4‑methyl‑N‑(pentan‑2‑yl)aniline (CAS 1021043‑41‑3)


3‑Fluoro‑4‑methyl‑N‑(pentan‑2‑yl)aniline (C₁₂H₁₈FN, MW 195.28) is a fluorinated aromatic amine bearing a 3‑fluoro‑4‑methyl substitution pattern on the aniline ring and a chiral sec‑pentyl side chain on the nitrogen [REFS‑1]. Among the family of C₁₂H₁₈FN regioisomers, this specific positional arrangement imparts distinct physicochemical properties that differ from analogs such as 2‑fluoro‑5‑methyl‑N‑(pentan‑2‑yl)aniline and 4‑fluoro‑2‑methyl‑N‑(pentan‑2‑yl)aniline [REFS‑2][REFS‑3].

Why Generic Substitution Fails: Positional Isomerism Drives Distinct Physicochemical Profiles for 3‑Fluoro‑4‑methyl‑N‑(pentan‑2‑yl)aniline


Simple replacement of 3‑fluoro‑4‑methyl‑N‑(pentan‑2‑yl)aniline by another C₁₂H₁₈FN isomer bypasses critical differences in lipophilicity, hydrogen‑bonding capacity, and metabolic susceptibility that arise from the relative positioning of the fluorine and methyl substituents [REFS‑1]. Even a regioisomeric shift from 3‑fluoro‑4‑methyl to 2‑fluoro‑5‑methyl changes the computed logP by 0.37 units (XLogP 4.1 vs. 3.73), and a para‑fluorine analog introduces a known bioactivation liability absent in the meta‑fluorinated target [REFS‑2][REFS‑3]. These differential properties directly impact permeability, protein binding, and toxicological profile, rendering generic interchange scientifically unsound without re‑optimization.

Quantitative Differentiation Evidence for 3‑Fluoro‑4‑methyl‑N‑(pentan‑2‑yl)aniline vs. Closest Analogs


Higher Lipophilicity vs. 2‑Fluoro‑5‑methyl‑N‑(pentan‑2‑yl)aniline Predicts Enhanced Membrane Permeability

The target compound displays an experimentally derived logP of 3.84 [REFS‑1] and a computed XLogP3‑AA of 4.1 [REFS‑2], compared to a reported logP of 3.73 for 2‑fluoro‑5‑methyl‑N‑(pentan‑2‑yl)aniline [REFS‑3]. The +0.11 to +0.37 log unit increase corresponds to an approximately 1.3‑ to 2.3‑fold higher octanol‑water partition coefficient, which can translate to improved passive membrane diffusion and altered tissue distribution.

Lipophilicity ADME Regioisomer comparison

Meta‑Fluorine Substitution Lowers Predicted Bioactivation Risk vs. Para‑Fluorinated Regioisomers

Para‑fluorinated anilines are known substrates for cytochrome P450‑mediated oxidation that yields reactive benzoquinoneimine metabolites, a mechanism associated with drug‑induced toxicity [REFS‑1]. In the target compound, fluorine occupies the meta position (3‑position), blocking the para‑hydroxylation pathway. By contrast, 4‑fluoro‑2‑methyl‑N‑(pentan‑2‑yl)aniline (CAS 1021080‑29‑4) retains a para‑fluorine, placing it in the bioactivation‑prone structural class [REFS‑2]. While specific metabolic data for these compounds are not reported, the established SAR of fluoroanilines provides a strong mechanistic basis for differential risk.

Metabolic stability Bioactivation Toxicology

Chiral Sec‑Pentyl Moiety Enables Enantioselective Chemistry Compared to Achiral N‑Pentan‑3‑yl Analogues

The sec‑pentyl (pentan‑2‑yl) substituent introduces a stereogenic centre at the carbon bound to the aniline nitrogen, producing a racemic mixture amenable to chiral resolution [REFS‑1]. In contrast, the closely related N‑(pentan‑3‑yl) isomer (CAS 1021077‑03‑1) lacks a chiral centre, precluding the possibility of enantiomerically enriched synthesis without additional modification [REFS‑2]. This feature is particularly relevant when the final target requires stereochemically defined secondary amines.

Chirality Asymmetric synthesis Stereochemistry

Application Scenarios Where 3‑Fluoro‑4‑methyl‑N‑(pentan‑2‑yl)aniline Differentiates Over Analogs


Lead Optimization in CNS Drug Discovery Requiring Fine‑Tuned Lipophilicity

When a project demands marginally higher logP to improve blood‑brain barrier permeability without introducing excessive lipophilicity, the +0.11 to +0.37 log unit advantage of 3‑fluoro‑4‑methyl‑N‑(pentan‑2‑yl)aniline over the 2‑fluoro‑5‑methyl isomer [see Evidence Item 1] may be decisive. This compound can serve as a permeability‑enhancing building block in series where the 2‑fluoro‑5‑methyl analog fails to reach the desired CNS exposure.

In Vivo Probe Construction with Attenuated Metabolic Bioactivation Risk

For in vivo pharmacological tool compounds where para‑fluorinated aniline metabolites carry a recognised toxicophore risk, 3‑fluoro‑4‑methyl‑N‑(pentan‑2‑yl)aniline offers a mechanistically grounded alternative. Its meta‑fluorine substitution avoids the bioactivation pathway documented for 4‑fluoro‑2‑methyl‑N‑(pentan‑2‑yl)aniline [Evidence Item 2], making it preferable for early toxicity profiling or chronic dosing studies.

Asymmetric Synthesis of Enantiopure Secondary Amine Intermediates

In routes requiring a chiral N‑substituent that can be resolved into pure enantiomers, the sec‑pentyl group of 3‑fluoro‑4‑methyl‑N‑(pentan‑2‑yl)aniline provides a synthetic handle not available in achiral N‑(pentan‑3‑yl) analogs [Evidence Item 3]. This feature supports enantioselective synthesis of drug candidates or chiral ligands, directly deriving from the structural evidence established above.

Physicochemical Screening Libraries for Regioisomer‑Dependent Property Calibration

When building a screening library to experimentally calibrate predicted logP, TPSA, and hydrogen‑bonding capacity across fluorinated aniline regioisomers, the well‑characterised logP values of 3‑fluoro‑4‑methyl‑N‑(pentan‑2‑yl)aniline and its comparators [Evidence Item 1] enable accurate benchmark measurements. The compound serves as a reference point for computational model validation in drug discovery informatics.

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